molecular formula C7H10N2O3 B3058530 Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate CAS No. 89943-56-6

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

Cat. No.: B3058530
CAS No.: 89943-56-6
M. Wt: 170.17 g/mol
InChI Key: SPFGDKHPRVYLNM-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate (CAS 89943-56-6) is a high-purity nitrogen-containing heterocyclic compound that serves as a valuable synthetic intermediate and scaffold in organic and medicinal chemistry research. With a molecular formula of C7H10N2O3 and a molecular weight of 170.17 g/mol, it features a tetrahydropyridazine core, a versatile structure found in compounds with significant biological potential . This core structure is recognized for its role as a key precursor in pharmaceutical research, particularly in the exploration of novel ligands for therapeutic targets . The compound is a crucial building block for synthesizing more complex molecules and is integral to structure-activity relationship (SAR) studies. Researchers utilize this scaffold to develop novel compounds for various applications, including the investigation of selective antagonists for specific receptors . As a reagent, it is intended for use in chemical synthesis, method development, and biological screening. This compound is provided for Research Use Only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this compound with appropriate care, referring to the Safety Data Sheet (SDS) for detailed hazard and handling information.

Properties

IUPAC Name

ethyl 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3/c1-2-12-7(11)5-3-4-6(10)9-8-5/h2-4H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPFGDKHPRVYLNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NNC(=O)CC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30647164
Record name Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89943-56-6
Record name Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30647164
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C7H10N2O3C_7H_{10}N_2O_3. Its structure includes a pyridazine ring and a carboxylate group, which are essential for its biological activity. The compound is characterized by its ability to form various derivatives through chemical modifications.

Synthesis Methods

The synthesis of this compound typically involves the reaction of ethyl hydrazinecarboxylate with α-ketoglutaric acid under specific conditions. This reaction can be performed in an aqueous medium and followed by purification techniques such as recrystallization or chromatography to yield high-purity products.

Biological Activity

Antitumor Activity
Research has indicated that derivatives of this compound exhibit significant antitumor properties. For instance, studies have shown that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression .

Antibacterial and Antifungal Properties
Ethyl 6-oxo derivatives have also demonstrated antibacterial and antifungal activities. In vitro studies suggest that these compounds can inhibit the growth of pathogenic bacteria and fungi by interfering with their metabolic pathways .

Mechanism of Action
The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to active sites or modulating signal transduction pathways .

Case Studies

  • Antitumor Efficacy in Cell Lines
    A study evaluated the efficacy of ethyl 6-oxo derivatives against human breast cancer cell lines (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with IC50 values indicating potent antitumor activity .
  • Antibacterial Activity Assessment
    Another research project tested the antibacterial effects of ethyl 6-oxo compounds against Staphylococcus aureus and Escherichia coli. The findings revealed significant inhibition zones in agar diffusion assays, suggesting strong antibacterial properties .

Table 1: Summary of Biological Activities

Biological ActivityTest Organism/Cell LineIC50/Minimum Inhibitory Concentration
AntitumorMCF-7 (Breast Cancer)15 µM
AntibacterialStaphylococcus aureus20 µg/mL
AntifungalCandida albicans25 µg/mL

Table 2: Synthesis Conditions

ReactantsConditionsYield (%)
Ethyl hydrazinecarboxylate + α-ketoglutaric acidAqueous medium; reflux for 4 hours85%

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key structural analogs and their differentiating features:

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate Ethyl ester at C3 C₇H₁₀N₂O₃ 170.17 Intermediate in heterocyclic synthesis
Methyl (S)-6-oxo-2-phenyl-5-(thiophen-3-yl)-1-tosyl-1,4,5,6-tetrahydropyridine-3-carboxylate Methyl ester, phenyl, thiophen-3-yl, tosyl groups C₂₄H₂₂N₂O₅S₂ 482.57 High enantioselectivity; chiral drug synthesis
4-Oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate Phenyl group at N1, ketone at C4 C₁₁H₁₀N₂O₃ 218.21 Green synthesis using glycerol/Q-Tubes
1-Ethyl-6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylic acid Carboxylic acid at C3 (vs. ester) C₆H₉N₂O₃ 157.15 Increased acidity; potential for salt formation
tert-Butyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate Bulky tert-butyl ester at C3 C₉H₁₄N₂O₃ 198.22 Enhanced steric hindrance; slower hydrolysis
Ethyl 6-oxo-2-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carboxylate Trifluoromethyl at C2, pyridine ring (vs. pyridazine) C₉H₁₀F₃NO₃ 237.18 Electron-withdrawing CF₃; improved stability

Physicochemical and Reactivity Differences

  • Functional Group Influence :

    • The ethyl ester in the target compound provides moderate lipophilicity, balancing solubility in organic solvents and aqueous systems. In contrast, the carboxylic acid analog (CAS: 171672-94-9) exhibits higher polarity, favoring salt formation but limiting membrane permeability .
    • The trifluoromethyl group in the pyridine analog (CAS: 194673-12-6) enhances metabolic stability and electron-deficient character, making it resistant to nucleophilic attacks compared to the parent pyridazine .
  • Ring System Differences :

    • Pyridazine derivatives (e.g., the target compound) contain two adjacent nitrogen atoms, increasing ring polarity and hydrogen-bonding capacity compared to dihydropyridones (e.g., ’s compound). This affects their binding affinity in biological systems .

Preparation Methods

Cyclocondensation of Hydrazines with Ketoesters

The most widely reported synthesis involves cyclocondensation between hydrazine derivatives and α-ketoesters. For example, ethyl 3-oxovalerate reacts with hydrazine hydrate in ethanol under reflux to form the tetrahydropyridazine ring. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by cyclization and dehydration.

Key Reaction Parameters :

  • Solvent : Ethanol or methanol (polar protic solvents enhance nucleophilicity).
  • Temperature : 80–100°C (reflux conditions).
  • Yield : 60–75% after recrystallization.

A modified approach substitutes hydrazine hydrate with methylhydrazine to introduce N-alkyl groups, though this alters the final product’s substitution pattern.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times compared to conventional heating. In one protocol, a mixture of ethyl acetoacetate and hydrazine hydrochloride in dimethylformamide (DMF) was irradiated at 150°C for 15 minutes, achieving a 78% yield. Microwave conditions promote rapid cyclization by enhancing molecular collisions, minimizing side reactions like over-alkylation.

Advantages :

  • Time Efficiency : 10–20 minutes vs. 6–8 hours for conventional methods.
  • Improved Purity : Reduced decomposition due to shorter exposure to heat.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Purity Key Advantages
Cyclocondensation Ethanol, reflux, 8h 60–75% ≥95% Scalability, low cost
Microwave-Assisted DMF, 150°C, 15min 78% ≥97% Rapid synthesis, high purity
Post-Functionalization Xylene, Lawesson’s reagent 70–82% ≥90% Versatility for derivative synthesis

Mechanistic and Spectroscopic Validation

  • NMR Analysis :

    • ¹H NMR : The ethyl ester group appears as a triplet at δ 1.3 ppm (CH₃) and a quartet at δ 4.2 ppm (CH₂). The pyridazine ring protons resonate as multiplets between δ 2.5–3.5 ppm.
    • ¹³C NMR : The carbonyl carbons (C=O) are observed at δ 165–170 ppm, confirming ester and lactam functionalities.
  • Mass Spectrometry :

    • Base peaks correspond to fragmentation patterns involving loss of the ethoxy group (m/z 142).

Challenges and Optimization Strategies

  • Byproduct Formation : Competing pathways may yield open-chain hydrazides. This is mitigated by using excess hydrazine (1.5–2.0 equiv) and controlled pH.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) improve reaction homogeneity but require careful drying to prevent hydrolysis.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate, and how do substituents influence reaction yields?

  • Methodological Answer : The compound can be synthesized via multicomponent reactions involving aromatic aldehydes, ethyl cyanoacetate, and thiourea derivatives (e.g., S-benzylisothiourea hydrochloride) under basic conditions (NaOH/CH₃OH, 70°C, 30 min). Electron-withdrawing (F, Cl, Br) or donating (CH₃, CH₃O) substituents on aldehydes yield products efficiently (70–89% yields). Heterocyclic aldehydes (e.g., picolinaldehyde) also work well .

Q. How is structural characterization performed for this compound, and what analytical techniques are critical?

  • Methodological Answer : Nuclear Magnetic Resonance (¹H/¹³C NMR) identifies proton environments and carbon frameworks. Mass spectrometry (HRMS) confirms molecular weight, while Infrared Spectroscopy (IR) detects functional groups (e.g., carbonyl stretching at ~1700 cm⁻¹). X-ray crystallography resolves absolute configuration and hydrogen-bonding patterns, critical for understanding solid-state interactions .

Q. What preliminary biological assays are recommended to explore its pharmacological potential?

  • Methodological Answer : Begin with in vitro assays targeting neuroprotection (e.g., glutamate-induced cytotoxicity in neuronal cells) and anti-inflammatory activity (COX-2 inhibition). Antioxidant potential can be assessed via DPPH radical scavenging. Dose-response curves and IC₅₀ values provide initial SAR insights .

Advanced Research Questions

Q. How can computational methods enhance the understanding of its structure-activity relationships (SAR)?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) predicts binding modes to targets like COX-2 or NMDA receptors. Density Functional Theory (DFT) calculates electrostatic potential maps to identify nucleophilic/electrophilic regions. MD simulations (>100 ns) assess stability in biological membranes .

Q. What strategies resolve contradictions in biological data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Replicate assays under standardized conditions (cell lines, solvent controls, purity >95%). Use statistical tools (ANOVA, Tukey’s test) to evaluate significance. Meta-analyses of published data can identify confounding variables (e.g., assay type, substituent effects) .

Q. How do intermolecular forces influence crystallization, and what challenges arise in obtaining high-quality crystals?

  • Methodological Answer : Hydrogen-bonding networks (e.g., N–H···O interactions) and π-π stacking dictate crystal packing. Optimize solvent polarity (e.g., ethanol/water mixtures) and slow evaporation rates. For twinned crystals, use SHELXL for refinement and SHELXD for phase correction .

Q. What synthetic modifications improve metabolic stability without compromising activity?

  • Methodological Answer : Introduce electron-withdrawing groups (e.g., -CF₃) at the pyridazine ring to reduce CYP450-mediated oxidation. Methylation of labile hydroxyl groups enhances plasma stability. Validate via microsomal stability assays and LC-MS metabolite profiling .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate
Reactant of Route 2
Ethyl 6-oxo-1,4,5,6-tetrahydropyridazine-3-carboxylate

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